![molecular formula C19H16ClN3O3 B2787279 N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide CAS No. 294876-16-7](/img/structure/B2787279.png)
N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide
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Description
“N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide” is a complex organic compound. Based on its nomenclature, it contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and nitrogen each . It also contains a chlorophenyl group, suggesting the presence of a benzene ring with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Scientific Research Applications
- Compound X has been investigated for its antimicrobial potential. In vitro studies revealed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . Researchers have explored its mechanism of action, which may involve disrupting bacterial lipid biosynthesis.
- Cancer remains a significant global health challenge. Compound X was evaluated for its anticancer effects, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, derivatives d6 and d7 demonstrated potent activity against breast cancer cell lines .
- Molecular docking studies further support the potential of compounds d1, d2, d3, d6, and d7 as lead candidates for rational drug design .
- The thiazole nucleus, present in Compound X, has a rich history of medicinal properties. It has been associated with anti-inflammatory, antibacterial, antifungal, and antitumor activities .
- Thiazoles may act by blocking bacterial lipid synthesis or through other mechanisms .
- For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were studied for antiviral activity against RNA and DNA viruses .
- Given the rising antimicrobial and anticancer drug resistance, Compound X’s exploration offers hope. Novel molecules like Compound X could provide alternative treatment options .
- The molecular docking results suggest that specific derivatives of Compound X have favorable binding scores within selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as starting points for rational drug design .
Antimicrobial Activity
Anticancer Properties
Thiazole Derivatives
Indole Moiety Exploration
Drug Resistance Mitigation
Drug Design Prospects
properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-11-17(18(23-26-11)15-5-3-4-6-16(15)20)19(25)22-14-9-7-13(8-10-14)21-12(2)24/h3-10H,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZQNYZZKAECJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)phenyl)ethanamide |
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